Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate
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Overview
Description
Preparation Methods
The synthesis of Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate involves multiple steps. Initially, 3,4-dichlorobenzaldehyde reacts with hydrazine hydrate to form 3,4-dichlorophenylhydrazine. This intermediate then undergoes a reaction with benzyl chloroacetate under basic conditions to yield the final product . Industrial production methods typically involve similar steps but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Scientific Research Applications
Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent in the study of proteins and their functions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules.
Biological Studies: It is used in experiments to understand its effects on biological systems, although specific biological applications are less documented.
Mechanism of Action
Comparison with Similar Compounds
Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate can be compared with other similar compounds, such as:
Benzyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate: This compound has a similar structure but with a methoxy group instead of dichloro groups.
Ethyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate: This compound has an ethyl ester group instead of a benzyl ester group.
These comparisons highlight the unique structural features and potential reactivity of this compound.
Properties
Molecular Formula |
C15H11Cl3N2O2 |
---|---|
Molecular Weight |
357.6 g/mol |
IUPAC Name |
benzyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C15H11Cl3N2O2/c16-12-7-6-11(8-13(12)17)19-20-14(18)15(21)22-9-10-4-2-1-3-5-10/h1-8,19H,9H2/b20-14+ |
InChI Key |
BTKJBVXJRGUKOF-XSFVSMFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C(=N\NC2=CC(=C(C=C2)Cl)Cl)/Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(=NNC2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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